REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20]([N:25]([CH3:31])[N:26]=[N:27][CH2:28][CH2:29]O)([O:22][CH2:23][CH3:24])=[O:21].C(Cl)(Cl)(Cl)[Cl:33]>CCCCC>[C:20]([N:25]([CH3:31])[N:26]=[N:27][CH2:28][CH2:29][Cl:33])([O:22][CH2:23][CH3:24])=[O:21]
|
Name
|
|
Quantity
|
2.83 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)N(N=NCCO)C
|
Name
|
5a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
CUSTOM
|
Details
|
precipitated triphenylphosphine oxide
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated on a rotary evaporator at 22° C.
|
Type
|
DISSOLUTION
|
Details
|
redissolved in a minimum amount of ether
|
Type
|
CUSTOM
|
Details
|
chromatographed on a column of 40 g of Silica Gel 60
|
Type
|
WASH
|
Details
|
eluted with 200 mL each of 10%, 20% and 30% ether in pentane
|
Type
|
DISTILLATION
|
Details
|
Distillation of that oil at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
with a short path distillation apparatus
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)N(N=NCCCl)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |